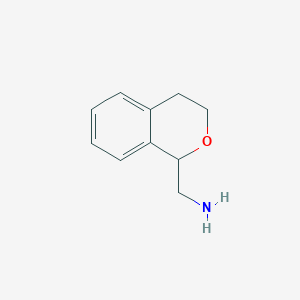

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJDAFPFCCVDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940796 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19158-90-8 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19158-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-1H-isochromen-1-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-: A Core Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, also known as (3,4-dihydro-1H-isochromen-1-yl)methanamine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural framework, featuring a benzopyran core with a methanamine substituent, serves as a versatile scaffold for the synthesis of a wide array of potentially therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential pharmacological applications of this compound, offering a valuable resource for researchers engaged in the exploration of novel therapeutics.

Introduction: The Significance of the Benzopyran Scaffold

The benzopyran ring system, a fusion of a benzene and a pyran ring, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] This scaffold's inherent structural features allow for a high degree of chemical diversity, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a methanamine group at the 1-position of the 3,4-dihydro-1H-isochromene core introduces a key basic moiety, which can be crucial for interactions with biological targets such as enzymes and receptors. This guide will delve into the specific attributes of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, highlighting its potential as a foundational building block in the design of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The key properties of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3,4-dihydro-1H-isochromen-1-yl)methanamine | [3] |

| Synonyms | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- | [3] |

| CAS Number | 19158-90-8 | [3] |

| Molecular Formula | C₁₀H₁₃NO | [3] |

| Molecular Weight | 163.22 g/mol | [3] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | |

| Solubility | Expected to be soluble in organic solvents | |

| pKa | Estimated basic pKa due to the primary amine |

Synthesis and Characterization

The synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- can be approached through various synthetic routes. A common strategy involves the construction of the isochromanone core followed by amination.

Synthetic Pathway Overview

A potential synthetic route is outlined below, starting from readily available precursors. This pathway illustrates the key transformations required to construct the target molecule.

Caption: A potential synthetic pathway to the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,4-Dihydroisocoumarin

-

To a solution of homophthalic acid in a suitable solvent (e.g., THF), slowly add a reducing agent (e.g., borane-tetrahydrofuran complex) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 3,4-dihydroisocoumarin.

Step 2: Synthesis of 1-Carboxamido-3,4-dihydroisochromene

-

Treat the 3,4-dihydroisocoumarin with an aminating agent (e.g., ammonia or a protected amine) under conditions that favor amide formation.

-

This may involve the use of coupling agents or conversion to an activated carboxylic acid derivative.

-

Isolate and purify the resulting amide.

Step 3: Hofmann Rearrangement to Yield 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

-

Subject the 1-carboxamido-3,4-dihydroisochromene to a Hofmann rearrangement using, for example, bromine and sodium hydroxide.

-

Carefully control the reaction temperature and stoichiometry.

-

After workup and extraction, purify the final product by distillation or chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- relies on standard spectroscopic techniques. Predicted data based on the structure is presented below.

3.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at C1, the methylene protons of the pyran ring, and the aminomethyl group.

3.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methine carbon at C1, the methylene carbons of the pyran ring, and the aminomethyl carbon.

3.3.3. Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 163, corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the isochromane and methanamine moieties.[4]

3.3.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-O stretching of the ether linkage.[2]

Potential Pharmacological Activities and Mechanism of Action

While specific biological studies on 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- are limited in the public domain, the benzopyran scaffold is associated with a wide range of pharmacological activities.[1] This suggests that the title compound could serve as a valuable starting point for the development of novel drugs.

Anticancer Potential

Benzopyran derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of key enzymes like glutathione reductase and thioredoxin reductase, and the modulation of critical signaling pathways such as Ras/ERK and PI3K/Akt.[5] The introduction of the methanamine group could enhance interactions with biological targets and improve the anticancer profile.

Caption: Potential anticancer mechanisms of benzopyran derivatives.

Neuroprotective Effects

The benzopyran core is also a feature of compounds with neuroprotective properties. These effects are often attributed to their antioxidant capabilities, which can mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.

Antioxidant Activity

The ability of benzopyran derivatives to scavenge free radicals and reduce oxidative stress is a well-documented phenomenon. This antioxidant activity is often linked to the electronic properties of the aromatic ring and the ability to donate a hydrogen atom.

Future Directions and Conclusion

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- represents a promising and underexplored scaffold in drug discovery. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of new chemical entities targeting a range of diseases. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive characterization of the compound and its derivatives, and in-depth in vitro and in vivo evaluation of its biological activities. Elucidating the specific molecular targets and mechanisms of action will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) . Human Metabolome Database. [Link]

-

pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study . Semantic Scholar. [Link]

-

Chapter 13 – IR spectroscopy & Mass Spectrometry . YouTube. [Link]

-

(3,4-dihydro-1H-isochromen-1-ylmethyl)amine | C10H13NO | CID 209070 . PubChem. [Link]

-

The convenient synthesis of the 4-(1H-isochromen-1-yl)isoquinoline 3a . ResearchGate. [Link]

-

Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c . Letters in Applied NanoBioScience. [Link]

-

Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one from Tessmannia densiflora . European Journal of Chemistry. [Link]

-

1H and 13C NMR spectral assignments of novel chromenylchalcones . PubMed. [Link]

-

The synthesis of 7,9-dimethoxy-3-propyl-3,4-dihydro-1H-benzo[g]isochromene-1,5,10-trione. A potential monomer for the synthesis of the natural product xylindein . ResearchGate. [Link]

-

Synthesis and fluorescence of 3,4,6,7,8,9-hexaphenyl-1H-benzo[g]isochromen-1-one . ResearchGate. [Link]

-

In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease . MDPI. [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy . YouTube. [Link]

-

Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 . YouTube. [Link]

Sources

Foreword: The Strategic Value of the Chroman-1-amine Scaffold

An In-Depth Technical Guide to the Chemical Reactivity Profile of Chroman-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic targets, earning the designation of "privileged scaffolds." The chroman ring system is a quintessential example of such a framework, forming the core of numerous natural products and synthetic bioactive molecules. The introduction of an amine functionality, particularly at the C-1 position, imbues this scaffold with a critical vector for chemical modification. The primary amine of chroman-1-amine is a versatile nucleophilic handle, enabling a vast array of synthetic transformations. Understanding its reactivity is paramount for leveraging this scaffold in the design of novel therapeutics. This guide provides a detailed exploration of the synthesis and core chemical reactivity of chroman-1-amine, focusing on the practical application of key N-functionalization reactions that are fundamental to drug discovery programs.

Synthesis of the Chroman-1-amine Core

The preparation of the chroman-1-amine scaffold is a foundational step. While multiple routes to the chroman core exist, a common and reliable strategy for introducing the C-1 amine involves a reductive amination pathway starting from the corresponding chroman-1-one. This approach offers good control and scalability.

Caption: Synthetic workflow for Chroman-1-amine.

Experimental Protocol: Synthesis via Reductive Amination

This two-step, one-pot procedure converts the readily available chroman-1-one to the target primary amine.

-

Materials :

-

Chroman-1-one

-

Ammonium acetate (CH₃COONH₄) or another ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Procedure :

-

To a solution of chroman-1-one (1.0 eq.) in methanol (0.2 M), add ammonium acetate (10.0 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored via Thin Layer Chromatography (TLC) or LC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C. The choice of NaBH₃CN is strategic; it is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted ketone, minimizing side reactions.[1][2]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine intermediate is fully consumed.

-

Work-up : Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by flash column chromatography on silica gel to yield pure chroman-1-amine.

-

Core Reactivity Profile: N-Functionalization

The synthetic utility of chroman-1-amine is dominated by the nucleophilicity of its primary amino group. The following sections detail the most critical transformations for derivatization.

N-Acylation: Formation of Amides

N-acylation is a robust and high-yielding reaction used to introduce amide functionalities, which are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. The reaction proceeds via nucleophilic acyl substitution.

Caption: Mechanism of N-Acylation.

-

Materials :

-

Chroman-1-amine

-

Acyl chloride (e.g., benzoyl chloride) (1.1 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq.)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Step-by-Step Procedure :

-

Dissolve chroman-1-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.1 M) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add the acyl chloride (1.1 eq.) dropwise via syringe. The base is essential to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[3]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.

-

Work-up : Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification : The resulting amide is often crystalline and can be purified by recrystallization or flash column chromatography.

-

N-Alkylation: Synthesis of Secondary and Tertiary Amines

While direct alkylation of amines with alkyl halides is possible, it is notoriously difficult to control and often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[1] A far more elegant and controlled method is reductive amination , which couples the amine with an aldehyde or ketone to form an imine in situ, followed by selective reduction.[4][5]

Caption: Workflow for one-pot reductive amination.[6]

-

Materials :

-

Chroman-1-amine

-

Aldehyde or ketone (1.0-1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Step-by-Step Procedure :

-

In a round-bottom flask, dissolve the chroman-1-amine (1.0 eq.) and the carbonyl compound (1.1 eq.) in DCE (0.1 M). A small amount of acetic acid can be added to catalyze imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. NaBH(OAc)₃ is the reagent of choice as it is milder than NaBH₄ and NaBH₃CN, and it does not reduce the starting aldehyde or ketone under these conditions, ensuring high selectivity for the imine reduction.[1]

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).

-

Work-up : Carefully quench the reaction with saturated NaHCO₃ solution. Extract the product with DCM, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Purification : After concentration, purify the crude product by flash column chromatography.

-

| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Temp. |

| N-Acylation | Acyl Chloride | Pyridine or TEA | DCM, THF | 0 °C to RT |

| N-Alkylation | Aldehyde/Ketone | Acetic Acid (cat.) | DCE, DCM, MeOH | Room Temp. |

| + NaBH(OAc)₃ | ||||

| N-Arylation | Aryl Halide | Pd₂(dba)₃ / Ligand | Toluene, Dioxane | 80-110 °C |

| + NaOtBu | ||||

| Table 1: Summary of Typical N-Functionalization Conditions for Chroman-1-amine. |

N-Arylation: Buchwald-Hartwig Cross-Coupling

The formation of a bond between an amine nitrogen and an aromatic ring is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that achieves this transformation with broad substrate scope and functional group tolerance, overcoming the limitations of older methods like nucleophilic aromatic substitution.[7][8][9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[8]

-

Materials :

-

Chroman-1-amine

-

Aryl halide (e.g., 4-bromotoluene) (1.0 eq.)

-

Palladium(0) source (e.g., Pd₂(dba)₃) (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq.)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

-

Step-by-Step Procedure :

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (1 mol%), and the phosphine ligand (2 mol%). The choice of ligand is critical and must be optimized; sterically hindered biaryl phosphine ligands are often required to facilitate the reductive elimination step.[10]

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous, deoxygenated solvent, followed by chroman-1-amine (1.2 eq.).

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. The reaction must be run under strictly anhydrous and anaerobic conditions as the Pd(0) catalyst is sensitive to oxygen.

-

Work-up : Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

-

Concentrate the filtrate and partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Purify the crude product by flash column chromatography.

-

Stability and Handling Considerations

Aromatic amines, including heterocyclic structures like chroman-1-amine, can be sensitive to air and light, leading to gradual oxidation and discoloration. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon) at low temperatures (-20 °C).[11] While generally stable under typical reaction conditions, strong oxidizing agents should be avoided. The solid form is typically stable, but solutions may have a more limited shelf life.[11]

Application in Drug Discovery: The Case of Chroman 1

The true value of this reactivity profile is demonstrated by its application in synthesizing complex, biologically active molecules. A prominent example is Chroman 1 , a highly potent and selective inhibitor of Rho-associated kinase 2 (ROCK2).[12][13] Although the core is a chroman-3-amine, the synthetic principles are identical.

The structure of Chroman 1, (S)-N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-6-methoxychromane-3-carboxamide, features a complex amide bond formed between the chroman amine and a substituted benzoic acid.[14] This bond would be installed using an N-acylation reaction, as detailed in section 2.1. The resulting molecule has an IC₅₀ of just 1 pM for ROCK2 and is used in stem cell research to promote cell survival after cryopreservation.[13] This example powerfully illustrates how a simple, robust acylation reaction on the chroman amine scaffold can lead to a molecule of significant biological potency and therapeutic relevance.

Conclusion

Chroman-1-amine is a valuable and versatile building block in medicinal chemistry. Its reactivity is centered on the primary amine, which serves as an effective nucleophile. Mastery of three core transformations—N-acylation , reductive amination , and Buchwald-Hartwig N-arylation —provides the synthetic chemist with a powerful toolkit to rapidly generate diverse libraries of chroman derivatives. By understanding the mechanisms and practical considerations behind these reactions, researchers can effectively leverage the chroman-1-amine scaffold to design and synthesize the next generation of innovative therapeutics.

References

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Li, Y., et al. (2020). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Organic Letters, 22(22), 9123–9127. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Unsuccessful intramolecular N-alkylation strategy. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

ACS Publications. (n.d.). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]

-

National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

-

LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. [Link]

-

National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

-

Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

-

National Institutes of Health. (2006, July 7). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes. [Link]

-

Captivate Bio. (n.d.). Chroman 1. [Link]

-

Preprints.org. (2025, August 5). One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]

-

MDPI. (n.d.). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. [Link]

-

Royal Society of Chemistry. (n.d.). A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]

-

National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][10]naphthyrin-5(6H)-one. [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemical Strategies for N-Alkylation and N-Acylation of NH-Sulfoximines. [Link]

-

National Institutes of Health. (2025, December 16). Gold(I)-Catalyzed Synthesis of 1 H‑Isochromenes. [Link]

-

MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Chroman 1 | Rho-Kinases | Tocris Bioscience [tocris.com]

- 14. captivatebio.com [captivatebio.com]

synthesis pathways for 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

An In-Depth Technical Guide to the Synthesis of 3,4-Dihydro-1H-2-Benzopyran-1-methanamine

Introduction

3,4-Dihydro-1H-2-benzopyran-1-methanamine, commonly known as 1-(aminomethyl)isochroman, is a heterocyclic compound featuring the isochroman scaffold.[1] This structural motif is present in a range of biologically active molecules, including neurokinin-1 (NK₁) receptor antagonists and compounds with potential applications in treating central nervous system disorders.[2] The synthesis of isochroman derivatives is therefore of significant interest to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the principal synthetic pathways for preparing 3,4-dihydro-1H-2-benzopyran-1-methanamine. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying strategic and mechanistic rationale. We will explore multiple retrosynthetic approaches, detail the synthesis of key intermediates, and present validated protocols for the final transformations, enabling practitioners to select and implement the most suitable strategy for their research objectives.

Retrosynthetic Analysis and Strategic Overview

A logical analysis of the target molecule reveals several viable synthetic disconnections. The primary strategic decision is whether to construct the aminomethyl group on a pre-formed isochroman ring or to form the isochroman ring from a precursor already containing the nitrogen functionality. The former approach is generally more convergent and versatile.

The main retrosynthetic strategies, branching from the key isochroman-1-yl core, are outlined below. These pathways hinge on the formation of key C1-functionalized isochroman intermediates: an aldehyde, a nitrile, a halomethyl group, or a carboxamide.

Caption: Workflow for the reductive amination pathway.

Step 1.1: Synthesis of Isochroman-1-carbaldehyde

The key aldehyde intermediate can be prepared via oxidation of the corresponding primary alcohol, isochroman-1-methanol. The alcohol itself is accessible through formylation of isochroman (e.g., via lithiation followed by quenching with DMF) and subsequent reduction. A more direct approach involves the controlled oxidation of the isochroman C1 position.

Step 1.2: Reductive Amination of the Aldehyde

The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents. [3]They are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the protonated iminium ion formed in equilibrium, driving the reaction towards the amine product. [4]

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve isochroman-1-carbaldehyde (1.0 eq) in methanol. Add ammonium acetate or a solution of ammonia in methanol (excess).

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid. This is crucial for promoting iminium ion formation without deactivating the amine nucleophile.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise while maintaining the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by carefully adding dilute HCl. Basify the aqueous layer with NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic phase, concentrate it, and purify the crude product by column chromatography on silica gel.

Pathway II: Reduction of an Isochroman-1-carbonitrile Intermediate

This pathway involves the nucleophilic substitution of a suitable leaving group at the C1 position of the isochroman with a cyanide source to form isochroman-1-carbonitrile. Subsequent reduction of the nitrile group yields the desired primary amine.

Step 2.1: Synthesis of Isochroman-1-carbonitrile

A common precursor for the nitrile is 1-bromoisochroman, which can be synthesized from isochroman using a radical bromination agent like N-bromosuccinimide (NBS) with a radical initiator. The bromide is then displaced by cyanide (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO.

Step 2.2: Reduction of the Nitrile

The nitrile group can be effectively reduced to a primary amine using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).

Experimental Protocol: Nitrile Reduction with LiAlH₄

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (approx. 2.0 eq) in anhydrous diethyl ether or THF.

-

Addition of Nitrile: Cool the suspension to 0 °C and add a solution of isochroman-1-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.

-

Workup (Fieser method): Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ in grams).

-

Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether. Dry the combined filtrate, concentrate, and purify the product as required.

Pathway III: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines while avoiding the over-alkylation issues common with direct alkylation of ammonia. [6][7]It utilizes phthalimide as a protected source of ammonia.

Workflow for Gabriel Synthesis Pathway

Caption: Workflow for the Gabriel synthesis pathway.

Step 3.1: Synthesis of 1-(Halomethyl)isochroman

The necessary starting material is a halomethyl derivative, typically prepared from isochroman-1-methanol. The alcohol can be synthesized by reacting a C1-lithiated isochroman with formaldehyde. The subsequent conversion of the alcohol to the bromide can be achieved with reagents like PBr₃ or HBr.

Step 3.2: Phthalimide Alkylation and Deprotection

The halide undergoes an Sₙ2 reaction with potassium phthalimide, usually in a polar aprotic solvent like DMF, to form N-(isochroman-1-ylmethyl)phthalimide. [8]The final amine is liberated by cleaving the phthalimide group, most commonly by heating with hydrazine (NH₂NH₂) in an alcohol solvent. [9]

Experimental Protocol: Gabriel Synthesis

-

Alkylation: Dissolve 1-(bromomethyl)isochroman (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF. Heat the mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete (monitor by TLC).

-

Isolation of Intermediate: Cool the reaction, pour it into water, and collect the precipitated solid N-(isochroman-1-ylmethyl)phthalimide by filtration. Wash the solid with water and dry.

-

Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol or methanol. Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

-

Workup: Cool the mixture, acidify with concentrated HCl, and filter to remove the phthalhydrazide precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. Treat the residue with aqueous NaOH to liberate the free amine, which can then be extracted with an organic solvent, dried, and purified.

Pathway IV: Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. [10]This pathway requires the synthesis of isochroman-1-carboxamide. The key advantage is the transformation of a carboxylic acid derivative directly into the amine.

Step 4.1: Synthesis of Isochroman-1-carboxamide

This intermediate is typically prepared from isochroman-1-carboxylic acid. The acid can be obtained by carboxylation of 1-lithioisochroman with CO₂ or by oxidation of isochroman-1-carbaldehyde. The carboxylic acid is then converted to the primary amide, for instance, by activating it with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia.

Step 4.2: The Rearrangement Reaction

The primary amide is treated with an alkaline solution of bromine or sodium hypobromite. The reaction proceeds through a bromoamide and a nitrene-like rearrangement to an isocyanate intermediate, which is then hydrolyzed in the aqueous base to the amine, releasing carbon dioxide. [11]

Experimental Protocol: Hofmann Rearrangement

[12]

-

Hypobromite Preparation: In a flask cooled in an ice bath, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a stirred, cold solution of sodium hydroxide (excess) in water.

-

Amide Addition: Add a solution or suspension of isochroman-1-carboxamide (1.0 eq) to the cold hypobromite solution.

-

Rearrangement: Slowly warm the reaction mixture to room temperature and then heat (e.g., to 50-80 °C) until the reaction is complete. The progress can be monitored by the cessation of gas (CO₂) evolution.

-

Extraction: Cool the reaction mixture and extract the product amine with a suitable organic solvent (e.g., ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by distillation or chromatography.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, reagent toxicity, and the desired purity of the final product.

| Pathway | Key Intermediate | Advantages | Disadvantages |

| Reductive Amination | Isochroman-1-carbaldehyde | High efficiency, mild conditions, often a one-pot procedure from the aldehyde. [5] | Requires synthesis of the aldehyde, which can be sensitive. Potential for over-alkylation if not controlled. |

| Nitrile Reduction | Isochroman-1-carbonitrile | Utilizes readily available cyanide reagents. Nitrile is generally stable. | Requires highly reactive and hazardous reagents (NaCN, LiAlH₄). The nitrile synthesis step can be low-yielding. |

| Gabriel Synthesis | 1-(Halomethyl)isochroman | Cleanly produces primary amines, avoiding over-alkylation. [7]Well-established and reliable. | Multi-step process. Requires synthesis of the halomethyl intermediate. Hydrazine is toxic. |

| Hofmann Rearrangement | Isochroman-1-carboxamide | Carbon chain is shortened by one, which can be synthetically useful. [11] | Can have variable yields. Uses hazardous bromine. The amide synthesis adds steps to the sequence. |

Conclusion

The synthesis of 3,4-dihydro-1H-2-benzopyran-1-methanamine can be accomplished through several robust and well-documented chemical pathways. For laboratory-scale synthesis where efficiency and mild conditions are paramount, the Reductive Amination pathway is often the most attractive, provided the aldehyde intermediate is accessible. The Gabriel Synthesis offers a classic and highly reliable alternative that guarantees the formation of the primary amine without byproducts from over-alkylation, making it suitable for achieving high purity. The Nitrile Reduction and Hofmann Rearrangement pathways, while effective, involve more hazardous reagents or additional synthetic steps that may make them less favorable unless dictated by specific starting material availability or strategic design. Ultimately, the optimal synthetic strategy will be determined by the specific constraints and goals of the research program.

References

- Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493'. PubMed.

-

Synthesis of isochromenes. Organic Chemistry Portal. Available at: [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

-

Isochroman synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of isochroman. PrepChem.com. Available at: [Link]

-

3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available at: [Link]

-

(3,4-dihydro-1H-isochromen-1-ylmethyl)amine. PubChem. Available at: [Link]

-

Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed. Available at: [Link]

-

The Alkylation Reaction of the Gabriel Synthesis. IU Indianapolis. Available at: [Link]

-

Synthesis of [15N]-Cholamine Bromide Hydrobromide. PMC - NIH. Available at: [Link]

-

1-Aminomethyl-isochroman-5,6-diol. PubChem. Available at: [Link]

-

The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

-

What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. Available at: [Link]

-

Hofmann Rearrangement: Mechanism & Examples. NROChemistry. Available at: [Link]

-

Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. ResearchGate. Available at: [Link]

-

Synthesis of hydroxyamino isochroman. ResearchGate. Available at: [Link]

-

A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. ResearchGate. Available at: [Link]

-

Hofmann rearrangement. Wikipedia. Available at: [Link]

-

Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. MDPI. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

-

Isochromanone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1,4-dihydro-3H-2-benzopyran-3-one. PrepChem.com. Available at: [Link]

-

22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]

-

Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

-

Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one from Tessmannia densiflora. European Journal of Chemistry. Available at: [Link]

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]

-

Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. PubMed. Available at: [Link]

-

Hofmann Rearrangement. Chemistry Steps. Available at: [Link]

-

The synthesis of 7,9-dimethoxy-3-propyl-3,4-dihydro-1H-benzo[g]isochromene-1,5,10-trione. A potential monomer for the synthesis of the natural product xylindein. ResearchGate. Available at: [Link]

-

3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. PubMed. Available at: [Link]

-

Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. NIH. Available at: [Link]

-

Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. PMC - NIH. Available at: [Link]

Sources

- 1. (3,4-dihydro-1H-isochromen-1-ylmethyl)amine | C10H13NO | CID 209070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 9. Synthesis of [15N]-Cholamine Bromide Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Biological Activity of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details experimental methodologies, and explores the structure-activity relationships that govern the pharmacological effects of this versatile chemical scaffold.

Introduction: The Therapeutic Promise of the Benzopyran Scaffold

The benzopyran ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1] This versatile heterocyclic scaffold has been extensively explored, leading to the development of agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1] Within this broad class, the 3,4-dihydro-1H-2-benzopyran-1-methanamine moiety has emerged as a particularly promising pharmacophore for the development of novel therapeutics targeting a range of biological targets. This guide will delve into the specific biological activities associated with derivatives of this scaffold, providing a deep dive into their synthesis, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- Derivatives

The synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- derivatives can be achieved through several strategic routes. A common and effective method involves a reductive amination pathway starting from a suitable benzopyranone precursor.

General Synthesis Workflow

A typical synthetic approach is outlined below, commencing with the formation of an aldehyde intermediate via controlled reduction, followed by reductive amination to yield the desired primary or secondary amine derivatives.

Caption: General synthetic workflow for 2-aminopropyl benzopyran derivatives.[2]

Detailed Experimental Protocol: Reductive Amination

The following protocol provides a step-by-step method for the synthesis of amine derivatives from an aldehyde intermediate.[2]

-

A mixture of the aldehyde intermediate (1.0 equivalent) and the desired primary or secondary amine (1.2-1.5 equivalents) is dissolved in a suitable dry solvent, such as dichloroethane.

-

The mixture is stirred at room temperature for approximately 15 minutes to facilitate the formation of the imine or enamine intermediate.

-

To this solution, a reducing agent, typically sodium triacetoxyborohydride (1.5-2.0 equivalents), and a catalytic amount of acetic acid are added.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent such as ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified using column chromatography to yield the final amine derivative.

Key Biological Activities and Mechanisms of Action

Derivatives of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- have demonstrated a remarkable diversity of biological activities, positioning them as attractive candidates for drug discovery programs in several therapeutic areas.

TRPM8 Antagonism and Potential in Neuropathic Pain

A significant area of investigation for these compounds is their activity as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[3] TRPM8 is a cold and menthol sensor, and its modulation is a promising strategy for the treatment of neuropathic pain and cold allodynia.

In neuropathic pain states, TRPM8 can be aberrantly expressed and contribute to the sensation of cold hyperalgesia. Antagonists of the TRPM8 channel are thought to alleviate this by blocking the channel's activation by cold stimuli or endogenous ligands, thereby reducing the firing of nociceptive neurons.

Caption: Proposed mechanism of TRPM8 antagonism by benzopyran derivatives.

The eye-wiping test in rodents is a sensitive model for assessing trigeminal pain and the efficacy of analgesic compounds.[4]

-

Rodents (mice or rats) are habituated to the testing environment.

-

A single drop of a mild irritant, such as a low concentration of capsaicin or hypertonic saline, is instilled into one eye of the animal.[4]

-

The number of eye wipes with the ipsilateral forelimb is counted for a defined period (e.g., 30 seconds).[4]

-

Test compounds are administered systemically or topically prior to the irritant challenge, and the reduction in the number of eye wipes is quantified as a measure of analgesic activity.

Serotonin (5-HT) and Dopamine (D2) Receptor Modulation

Derivatives of the 3,4-dihydro-2H-1-benzopyran scaffold have been shown to possess affinity for serotonin (5-HT) and dopamine (D2) receptors, suggesting their potential as central nervous system (CNS) active agents.[5] Specifically, certain analogs have demonstrated high affinity for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.[5]

For 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, modifications to the amino substituent and the length of the alkyl side chain are critical for 5-HT1A receptor affinity.[5] Compounds with imido or sulfonamido functional groups and a four-methylene side chain have shown optimal activity.[5]

This radioligand binding assay is a standard method for determining the affinity of test compounds for the 5-HT1A receptor.[6][7]

-

Membrane preparations from cells expressing the human 5-HT1A receptor are used.

-

In a 96-well plate format, the membranes are incubated with a fixed concentration of the radioligand [3H]8-OH-DPAT and varying concentrations of the test compound.[8]

-

The incubation is carried out in an appropriate buffer at a controlled temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.[7]

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., serotonin).[8]

-

The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 values are calculated from the competition binding curves and are used to determine the binding affinity (Ki) of the test compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of benzopyran derivatives has been documented, with some compounds showing efficacy in preclinical models of inflammation.

The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the reduction of inflammatory mediators like prostaglandins and nitric oxide.[9]

Caption: Putative anti-inflammatory mechanism of benzopyran derivatives.[9]

This is a classic and widely used in vivo model for evaluating the anti-inflammatory activity of novel compounds.[1][9][10][11][12]

-

A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.[9]

-

The test compound or vehicle is administered to the animals, typically via intraperitoneal or oral route.[9]

-

After a predetermined time (e.g., 30 minutes), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw.[9]

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

-

The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.

-

The anti-inflammatory effect of the test compound is determined by comparing the paw edema in the treated group to that of the vehicle control group.

Summary of Biological Activities and Structure-Activity Relationships

The biological activities of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- derivatives are diverse and dependent on the nature and position of substituents on the benzopyran ring and the methanamine moiety. The following table summarizes some of the key findings.

| Biological Activity | Key Structural Features | Representative Assay(s) |

| TRPM8 Antagonism | Specific substitutions on the benzopyran ring and the amine. | Capsaicin-induced eye-wiping test. |

| 5-HT1A Receptor Affinity | Imido or sulfonamido groups on a four-carbon side chain attached to the amine.[5] | [3H]8-OH-DPAT radioligand binding assay. |

| Anti-inflammatory | Varied substitutions on the benzopyran core. | Carrageenan-induced paw edema. |

| Anticancer | Certain substitutions have shown selective cytotoxicity against cancer cell lines.[2] | MTT assay against cancer cell lines. |

Conclusion and Future Directions

The 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential of this chemical class in addressing a range of unmet medical needs, from neuropathic pain and CNS disorders to inflammation and cancer.

Future research in this area should focus on:

-

Elucidation of detailed structure-activity relationships through the synthesis and screening of focused compound libraries to optimize potency and selectivity for specific biological targets.

-

In-depth mechanistic studies to further unravel the signaling pathways and molecular interactions underlying the observed pharmacological effects.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and potential for clinical development.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. Retrieved from [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

8-OH-DPAT | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. (2000). PubMed. Retrieved from [Link]

-

Ocular sensitivity to corneal application of capsaicin and menthol. (n.d.). ResearchGate. Retrieved from [Link]

-

TRPV1 and TRPM8 Channels and Nocifensive Behavior in a Rat Model for Dry Eye. (2018). PubMed Central. Retrieved from [Link]

-

[3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. (n.d.). PubMed Central. Retrieved from [Link]

-

(3,4-dihydro-1H-isochromen-1-ylmethyl)amine. (n.d.). PubChem. Retrieved from [Link]

-

The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. (1991). PubMed. Retrieved from [Link]

-

(A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3 H]8-OH-DPAT as the radioligand... (n.d.). ResearchGate. Retrieved from [Link]

-

Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. (2017). PubMed Central. Retrieved from [Link]

-

Eye-wiping test: a sensitive animal model for acute trigeminal pain studies. (2001). PubMed. Retrieved from [Link]

-

Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. (2023). PubMed Central. Retrieved from [Link]

-

TRPV1 and TRPM8 Channels and Nocifensive Behavior in a Rat Model for Dry Eye. (2018). Investigative Ophthalmology & Visual Science. Retrieved from [Link]

-

Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. (2006). LSU Scholarly Repository. Retrieved from [Link]

-

Capsaicin-induced responses in cornea: behavioral pain in TRPV1 knockout mice and nitric oxide antagonism. (2013). Investigative Ophthalmology & Visual Science. Retrieved from [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (1991). Indian Journal of Chemistry. Retrieved from [Link]

-

Crystal structures of two new isocoumarin derivatives: 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one and 8-amino-3,4-diethyl-6-methyl-1H-isochromen-1-one. (2019). PubMed Central. Retrieved from [Link]

-

Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2003). PubMed. Retrieved from [Link]

-

Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. (2018). National Institutes of Health. Retrieved from [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2022). MDPI. Retrieved from [Link]

-

Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][10][11]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. (2020). MDPI. Retrieved from [Link]

Sources

- 1. inotiv.com [inotiv.com]

- 2. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1 and TRPM8 Channels and Nocifensive Behavior in a Rat Model for Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eye-wiping test: a sensitive animal model for acute trigeminal pain studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Unlocking the Therapeutic Potential of Benzopyran Scaffolds: A Technical Guide to Key Therapeutic Targets

Foreword: The Benzopyran Core - A Privileged Scaffold in Drug Discovery

The benzopyran ring system, a bicyclic heterocyclic scaffold, is a cornerstone in the architecture of numerous natural products and synthetic molecules of profound biological significance.[1][2][3] From the anticoagulant properties of warfarin to the antioxidant prowess of flavonoids and tocopherols, the benzopyran moiety has consistently demonstrated its versatility as a pharmacophore.[3][4] This guide, intended for researchers, medicinal chemists, and drug development professionals, delves into the key therapeutic targets of benzopyran-based compounds, providing not only a comprehensive overview of their mechanisms of action but also detailed, field-proven experimental protocols for their investigation. Our focus will be on three major therapeutic areas where benzopyrans have shown immense promise: oncology, neurodegenerative diseases, and inflammation.

I. Combating Cancer: Multi-pronged Attack on Tumor Progression

Benzopyran derivatives have emerged as potent anticancer agents, exhibiting a remarkable ability to interfere with multiple facets of tumor cell biology, from uncontrolled proliferation to survival and metastasis.[4][5] This pleiotropic activity stems from their interaction with a diverse array of molecular targets.

A. Disrupting the Cytoskeleton: Inhibition of Tubulin Polymerization

The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is a critical component of the cellular machinery, particularly during mitosis.[6] Its disruption is a clinically validated strategy in cancer chemotherapy. Certain third-generation benzopyran compounds, such as TRX-E-002-1 and TRX-E-009-1, have been identified as potent inhibitors of tubulin polymerization.[6][7] This inhibition leads to mitotic delay, ultimately triggering either mitotic slippage or apoptosis in cancer cells.[6][7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a sensitive method to monitor the effect of benzopyran compounds on the assembly of purified tubulin into microtubules.[6][8]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test benzopyran compound and vehicle control (e.g., DMSO)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

Pre-warmed 96-well, black, opaque microplate

-

Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin reaction mix with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.

-

Compound Preparation: Prepare 10x stock solutions of the test benzopyran compound, positive controls (Nocodazole, Paclitaxel), and vehicle control in General Tubulin Buffer.

-

Assay Setup: Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.

-

Initiation of Polymerization: Carefully add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction. The final volume should be 50 µL.

-

Data Acquisition: Immediately place the plate in the pre-warmed microplate reader (37°C) and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the plateau of the steady-state phase. The inhibitory effect of the benzopyran compound is determined by the reduction in Vmax and the steady-state plateau level compared to the vehicle control.

B. Targeting Redox Homeostasis: Inhibition of Glutathione and Thioredoxin Systems

Cancer cells often exhibit a state of increased oxidative stress, making them highly dependent on antioxidant systems for survival. The glutathione (GSH) and thioredoxin (Trx) systems, centered around the enzymes glutathione reductase (GSHR) and thioredoxin reductase (TrxR) respectively, are crucial for maintaining redox balance. The novel benzopyran derivative, SIMR1281, has been shown to potently inhibit GSHR and moderately inhibit TrxR, leading to an accumulation of reactive oxygen species (ROS) and subsequent cancer cell death.[9]

Experimental Protocol: Glutathione Reductase (GSHR) Inhibition Assay

This colorimetric assay measures the activity of GSHR by monitoring the reduction of GSSG to GSH, coupled to the oxidation of NADPH.[10][11]

Materials:

-

Purified Glutathione Reductase

-

NADPH solution

-

Glutathione disulfide (GSSG) solution

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

-

Test benzopyran compound and vehicle control

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of NADPH and GSSG in Assay Buffer.

-

Assay Setup: In a 96-well plate, add Assay Buffer, the test benzopyran compound at various concentrations (or vehicle control), and purified GSHR.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the compound to interact with the enzyme.

-

Initiation of Reaction: Initiate the reaction by adding the GSSG solution to each well.

-

Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve). The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

C. Modulating Cell Signaling: Kinase Inhibition

The benzopyran scaffold has been utilized in the design of inhibitors targeting various protein kinases that are often dysregulated in cancer. For instance, some benzopyran analogs have demonstrated inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and Src kinase, both of which are key players in signaling pathways that promote cell proliferation, survival, and migration.[12][13]

Experimental Protocol: Src Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of Src kinase by quantifying the amount of ATP remaining after the kinase reaction using a luciferase-based system.[9][14]

Materials:

-

Recombinant Src kinase

-

Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Buffer

-

Test benzopyran compound and vehicle control

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well low volume plate

-

Luminometer

Procedure:

-

Reagent Preparation: Dilute the Src kinase, substrate peptide, ATP, and test compound in Kinase Buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound (or vehicle), followed by the Src kinase and substrate mixture. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion and Luminescence Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly synthesized ADP back to ATP, which is then used by luciferase to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

D. Inducing Programmed Cell Death and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce apoptosis and/or cause cell cycle arrest. Benzopyran derivatives have been shown to exert these effects through various mechanisms, including the induction of DNA damage and modulation of cell cycle regulatory proteins.[9][15]

Experimental Protocol: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[6][14][16]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test benzopyran compound and vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with the benzopyran compound at the desired concentrations for a specified time. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be both Annexin V-positive and PI-positive.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[7][10][17]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test benzopyran compound and vehicle control

-

Cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the benzopyran compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice or at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data: Anticancer Activity of Benzopyran Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| SIMR1281 | MCF7 | Breast Adenocarcinoma | 1.83 | [18][19] |

| SIMR1281 | SKBR3 | Breast Adenocarcinoma | 1.63 | [18][19] |

| SIMR1281 | MDA-MB-231 | Breast Adenocarcinoma | 5.5 | [18][19] |

| SIMR1281 | A549 | Non-Small Cell Lung | 1.95 | [18][19] |

| SIMR1281 | HCT116 | Colorectal Carcinoma | 0.66 | [18][19] |

| Compound 5a | MDA-MB-231 | Triple-Negative Breast Cancer | 5.6 - 17.84 | [20] |

| Compound 5b | MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 - 14.0 | [15] |

| Compound 5c | MDA-MB-231 | Triple-Negative Breast Cancer | 3.3 - 12.92 | [20] |

II. Neuroprotection: A Beacon of Hope for Neurodegenerative Diseases

The debilitating effects of neurodegenerative diseases like Alzheimer's and Parkinson's are often linked to oxidative stress and neuronal cell death.[14][16][21] Benzopyran-based compounds, particularly coumarins and chromones, have emerged as promising neuroprotective agents due to their potent antioxidant properties and their ability to modulate key enzymes involved in neurotransmission.[14][16]

A. Combating Oxidative Stress

Many benzopyran derivatives possess the ability to scavenge reactive oxygen species (ROS), thereby mitigating the oxidative damage that contributes to the pathology of neurodegenerative diseases.[14][16] This antioxidant activity is a crucial first line of defense in protecting neuronal cells.

B. Modulating Cholinergic and Monoaminergic Systems

Beyond their antioxidant effects, certain benzopyran compounds target enzymes that regulate neurotransmitter levels.

-

Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, the decline in the neurotransmitter acetylcholine is a key feature. Benzopyran derivatives have been designed to inhibit AChE, the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the synaptic cleft.[22][23]

-

Monoamine Oxidase B (MAO-B) Inhibition: In Parkinson's disease, the degeneration of dopaminergic neurons is a central pathological event. MAO-B is a key enzyme in the degradation of dopamine. Selective inhibition of MAO-B by benzopyran-based compounds can increase dopamine levels in the brain.[24][25]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.[3][4][9]

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test benzopyran compound and vehicle control

-

Known AChE inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test benzopyran compound at various concentrations (or vehicle/positive control).

-

Enzyme Addition: Add the AChE solution to each well and pre-incubate for a defined period.

-

Initiation of Reaction: Start the reaction by adding the substrate, ATCI.

-

Data Acquisition: Immediately monitor the increase in absorbance at 412 nm over time. The yellow color produced is proportional to the AChE activity.

-

Data Analysis: Calculate the rate of the reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Experimental Protocol: Monoamine Oxidase B (MAO-B) Inhibitor Screening (Fluorometric)

This is a sensitive high-throughput screening assay for MAO-B inhibitors.[26][27]

Materials:

-

Recombinant human MAO-B

-

MAO-B substrate (e.g., Tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

MAO-B Assay Buffer

-

Test benzopyran compound and vehicle control

-

Known MAO-B inhibitor (e.g., Selegiline)

-

96-well black plate

-

Fluorescence microplate reader

Procedure:

-